molecular formula C29H20Cl2O4 B408436 5,7-BIS[(2-CHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE

5,7-BIS[(2-CHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE

Cat. No.: B408436
M. Wt: 503.4g/mol
InChI Key: CXUIBPDFWBNEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-BIS[(2-CHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE typically involves the reaction of 5,7-dihydroxy-4-phenyl-2H-chromen-2-one with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5,7-BIS[(2-CHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-BIS[(2-CHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-BIS[(2-CHLOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Properties

Molecular Formula

C29H20Cl2O4

Molecular Weight

503.4g/mol

IUPAC Name

5,7-bis[(2-chlorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C29H20Cl2O4/c30-24-12-6-4-10-20(24)17-33-22-14-26(34-18-21-11-5-7-13-25(21)31)29-23(19-8-2-1-3-9-19)16-28(32)35-27(29)15-22/h1-16H,17-18H2

InChI Key

CXUIBPDFWBNEEQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OCC4=CC=CC=C4Cl)OCC5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OCC4=CC=CC=C4Cl)OCC5=CC=CC=C5Cl

Origin of Product

United States

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